Nitenpyram Nitenpyram Nitenpyram is a C-nitro compound consisting of 2-nitroethene-1,1-diamine where one of the nitrogens bears ethyl and (6-chloro-3-pyridinyl)methyl while the other nitrogen carries a methyl group. It has a role as a neonicotinoid insectide. It is a C-nitro compound and a monochloropyridine. It is functionally related to a 2-chloropyridine.
Nitenpyram is an insecticide used in agriculture and veterinary medicine to kill external parasites of pets. It is a neonicotinoid, a neurotoxin that blocks neural messages and binds particularly tightly in the central nervous system of insects, causing rapid death.
Nitenpyram is a natural product found in Streptomyces canus with data available.
See also: Lufenuron; Nitenpyram (component of); Lufenuron; Milbemycin Oxime; Nitenpyram (component of).
Brand Name: Vulcanchem
CAS No.: 150824-47-8
VCID: VC20740081
InChI: InChI=1S/C11H15ClN4O2/c1-3-15(11(13-2)8-16(17)18)7-9-4-5-10(12)14-6-9/h4-6,8,13H,3,7H2,1-2H3/b11-8+
SMILES: CCN(CC1=CN=C(C=C1)Cl)C(=C[N+](=O)[O-])NC
Molecular Formula: C11H15ClN4O2
Molecular Weight: 270.71 g/mol

Nitenpyram

CAS No.: 150824-47-8

Cat. No.: VC20740081

Molecular Formula: C11H15ClN4O2

Molecular Weight: 270.71 g/mol

* For research use only. Not for human or veterinary use.

Nitenpyram - 150824-47-8

CAS No. 150824-47-8
Molecular Formula C11H15ClN4O2
Molecular Weight 270.71 g/mol
IUPAC Name (E)-1-N'-[(6-chloropyridin-3-yl)methyl]-1-N'-ethyl-1-N-methyl-2-nitroethene-1,1-diamine
Standard InChI InChI=1S/C11H15ClN4O2/c1-3-15(11(13-2)8-16(17)18)7-9-4-5-10(12)14-6-9/h4-6,8,13H,3,7H2,1-2H3/b11-8+
Standard InChI Key CFRPSFYHXJZSBI-DHZHZOJOSA-N
Isomeric SMILES CCN(CC1=CN=C(C=C1)Cl)/C(=C/[N+](=O)[O-])/NC
SMILES CCN(CC1=CN=C(C=C1)Cl)C(=C[N+](=O)[O-])NC
Canonical SMILES CCN(CC1=CN=C(C=C1)Cl)C(=C[N+](=O)[O-])NC
Appearance Assay:≥98%A crystalline solid
Colorform Pale yellow crystals
Flash Point >70.00 °C (>158.00 def F)
Melting Point 82 °C

Chemical Identity and Structure

Nitenpyram belongs to the class of organic compounds known as 2-halopyridines, containing a pyridine ring substituted at the 2-position by a halogen atom . Its IUPAC name is [(E)-1-{(6-chloropyridin-3-yl)methylamino}-2-nitroethenyl](methyl)amine . The chemical formula is C₁₁H₁₅ClN₄O₂ with an average molecular weight of 270.72 and a monoisotopic weight of 270.0883534 . The compound features a 6-chloropyridine ring connected to a nitroethenyl group through nitrogen linkages, which is characteristic of neonicotinoid insecticides.

Physical and Chemical Properties

Nitenpyram possesses several key physicochemical properties that influence its behavior in biological systems and the environment. These properties, as shown in Table 1, play important roles in determining its efficacy as an insecticide and its pharmacokinetic profile.

Table 1: Predicted Physical and Chemical Properties of Nitenpyram

PropertyValueMethod
Water Solubility0.317 mg/mLALOGPS
logP0.57ALOGPS
logP1.87Chemaxon
logS-2.9ALOGPS
pKa (Strongest Basic)3.5Chemaxon
Physiological Charge0Chemaxon
Hydrogen Acceptor Count5Chemaxon
Hydrogen Donor Count1Chemaxon
Polar Surface Area73.98 ŲChemaxon
Rotatable Bond Count6Chemaxon
Number of Rings1Chemaxon

Nitenpyram's moderate water solubility and lipophilicity (as indicated by its logP values) contribute to its effective absorption and distribution in biological systems . The compound's bioavailability is predicted to be favorable, as indicated by its compliance with Lipinski's Rule of Five and Ghose Filter parameters .

Mechanism of Action

Nitenpyram operates as a neonicotinoid insecticide that specifically targets the insect nervous system. It functions as a neurotoxin that blocks neural messages by binding particularly tightly to nicotinic acetylcholine receptors in the central nervous system of insects . This binding disrupts normal neurotransmission, leading to rapid paralysis and death of the insect.

The selectivity of nitenpyram for insect receptors over mammalian receptors provides a favorable safety profile for use in pets and agricultural applications. This selectivity stems from structural differences between insect and mammalian nicotinic acetylcholine receptors, allowing the compound to bind with much higher affinity to insect receptors .

Applications in Veterinary Medicine

Flea Control in Companion Animals

Nitenpyram is marketed under various brand names including Capguard, Capstar, and PetArmor FastCaps for use in companion animals . It is specifically FDA-approved for the treatment of adult flea infestations in dogs, puppies, cats, and kittens . The compound demonstrates rapid onset of action, beginning to kill adult fleas within 20 to 30 minutes after administration .

Off-Label Uses

Beyond its approved indications, nitenpyram has demonstrated efficacy in "extra-label" or "off-label" applications for treating myiasis (fly larva/maggot infestation) in dogs and reptiles . This versatility in addressing different external parasitic conditions highlights the compound's broad-spectrum insecticidal properties.

Administration and Dosing

Nitenpyram is available as tablets for oral administration and can be given with a small amount of food to facilitate ingestion . For safe use, animals should weigh at least 2 pounds and be at least 4 weeks old . The compound is generally administered daily as needed for flea control, with all animals in a household being treated simultaneously to prevent reinfestation .

In veterinary hospital settings, nitenpyram is frequently used to prevent the spread of fleas between patients . Alternative administration routes include rectal administration, which can be utilized for sedated or anesthetized animals .

Toxicological Profile

Acute and Chronic Toxicity

Studies on nitenpyram have established toxicity parameters across various species. The LC₅₀ values (concentration causing 50% mortality) for Drosophila melanogaster after 24-hour exposure were determined to be 7.12 μg/mL for third instar larvae and 38.07 μg/mL for adults, indicating that adult flies have approximately 5.35-fold higher tolerance to the compound than larvae .

Environmental Impact and Ecotoxicology

Effects on Non-Target Organisms

Research on Drosophila melanogaster has revealed significant sublethal effects of nitenpyram exposure. At concentrations approximately one-tenth of the acute LC₅₀ values, nitenpyram caused prolonged developmental time for both pupation and eclosion . Additionally, significant decreases were observed in lifespan (25.05% reduction), pupation rate (31.4% reduction), eclosion rate (43.84% reduction), and egg production (more than 60% reduction) compared to control groups .

These findings illustrate that even at sublethal concentrations, nitenpyram can substantially impact insect development, reproduction, and survival, which raises concerns about its effects on non-target insect populations in the environment .

Gene Expression Effects

Exposure to sublethal concentrations of nitenpyram has been shown to alter the expression of genes related to development and metabolism in Drosophila melanogaster. Specifically, upregulation was observed in genes encoding mixed function oxidase enzymes (Cyp12d1, Cyp9f2, and Cyp4ae1), hemocyte proliferation (RyR), and immune response (IM4) . Conversely, downregulation was noted in genes related to lifespan (Atg7), male mating behavior (Ple), female fertility (Ddc), and lipid metabolism (Sxe2) .

These gene expression changes provide insights into the molecular mechanisms underlying the observed physiological effects and suggest wide-ranging impacts on insect biology beyond direct toxicity.

Impact on Beneficial Species

Studies have indicated that nitenpyram can be toxic to beneficial insects that are important for biological pest control. For example, it has shown toxicity to Coccinella septempunctata, an important aphid predator, at doses of 30 g active ingredient per hectare . Additionally, nitenpyram has demonstrated toxicity to both adults and pupae of Encarsia formosa, a key parasitoid used for controlling whitefly pests in vegetable crops .

The compound has also been found to affect physiological and biochemical indicators in earthworms, specifically altering superoxide dismutase (SOD) and glutathione S-transferase (GST) activity, suggesting potential impacts on soil ecosystems .

Pharmacokinetics

Nitenpyram is rapidly absorbed after oral administration, which accounts for its quick onset of action against fleas in companion animals . The compound's effects are short-lived (24-48 hours), indicating relatively rapid elimination from the body . While detailed information on metabolism and excretion pathways was limited in the provided search results, the short duration of action suggests efficient clearance mechanisms.

Regulatory Status

Nitenpyram is approved for veterinary use in the treatment of flea infestations in dogs, puppies, cats, and kittens in the United States . It is available both through veterinary prescription and as an over-the-counter medication at pet stores and online retailers .

The Food Safety Commission of Japan has conducted risk assessments and established safety guidelines for nitenpyram, including an ADI of 0.53 mg/kg bw/day and an ARfD of 0.6 mg/kg bw .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator